1,2-Propanediol-(OD)2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

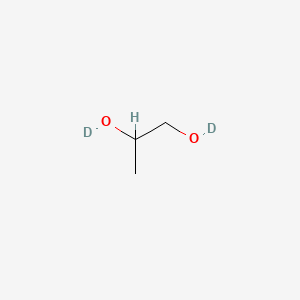

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(C)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480317 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58161-11-8 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Deuterium Labeling in Chemical and Biological Investigations

Deuterium (B1214612) labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium atoms. marquette.edusimsonpharma.com This isotopic substitution does not alter the chemical properties of the molecule in terms of its shape, size, or the types of reactions it can undergo. However, the increased mass of deuterium—having both a proton and a neutron compared to hydrogen's single proton—leads to a stronger and more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. marquette.edu This fundamental difference gives rise to the kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This effect, along with the distinct spectroscopic signature of deuterium, underpins its wide-ranging applications in scientific research.

Key applications of deuterium labeling include:

Elucidating Reaction Mechanisms: By selectively placing deuterium at specific positions in a molecule, chemists can track the fate of these atoms through a chemical reaction. This allows for the detailed mapping of reaction pathways and the identification of bond-breaking and bond-forming steps. simsonpharma.com

Investigating Metabolic Pathways: In biological systems, deuterium-labeled compounds serve as tracers to follow the metabolic fate of drugs and other molecules. Researchers can track how these compounds are absorbed, distributed, metabolized, and excreted (ADME studies), providing crucial insights for drug development. marquette.edusimsonpharma.com

Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative mass spectrometry. Since they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known amount to improve the accuracy and precision of measurements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a different nuclear magnetic moment than hydrogen, making it "invisible" in standard proton NMR spectra. This property is exploited by using deuterated solvents to avoid large solvent signals that would otherwise obscure the signals of the analyte. researchgate.net Furthermore, deuterium labeling of a molecule can simplify complex proton NMR spectra and provide valuable structural information. rsc.orgresearchgate.net

Rationale for Utilizing 1,2 Propanediol Od 2 As a Research Probe

1,2-Propanediol, also known as propylene (B89431) glycol, is a versatile organic compound with a wide range of industrial and pharmaceutical applications. researchgate.netnih.govnih.govskemman.isresearchgate.net The deuterated analogue, 1,2-Propanediol-(OD)2, specifically has the hydrogen atoms of its two hydroxyl (-OH) groups replaced with deuterium (B1214612), forming -OD groups. This specific labeling provides a unique set of advantages for certain research applications.

The primary rationale for using this compound stems from the desire to study the role of the hydroxyl groups in various chemical and physical processes without the interference of the proton's nuclear magnetic resonance signal or to investigate isotope effects related to hydrogen bonding and proton transfer.

| Property of this compound | Rationale for Use in Research |

| Deuterated Hydroxyl Groups | Allows for the study of hydrogen bonding interactions and proton transfer reactions involving the hydroxyl groups using techniques like NMR and infrared spectroscopy, where the deuterium provides a distinct signal or perturbation. |

| Minimal Structural Perturbation | The substitution of hydrogen with deuterium results in a negligible change in the molecule's size and shape, ensuring that it behaves almost identically to its non-deuterated counterpart in biological and chemical systems. |

| Tracer for Hydroxyl Group Chemistry | Can be used to trace the fate of the hydroxyl groups in chemical reactions or biological metabolism, providing insights into reaction mechanisms and enzymatic processes. |

Overview of Key Academic Research Trajectories for 1,2 Propanediol Od 2

Chemical Synthesis Methodologies for Site-Specific Deuterium Labeling

Chemical synthesis provides direct and often highly efficient routes for introducing deuterium at specific sites within a molecule. These methods are particularly useful when biocatalytic routes are not feasible or when non-chiral products are desired.

A prominent method for synthesizing deuterated alcohols is the reductive deuteration of carbonyl compounds. While classic methods often rely on expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), newer approaches offer milder and more chemoselective alternatives. mdpi.com

One such advanced method involves single-electron transfer (SET) reductive deuteration using samarium(II) iodide (SmI₂) in combination with D₂O. mdpi.comthieme-connect.com D₂O serves as the benign and readily available deuterium source. thieme-connect.com This system has proven effective for the reductive deuteration of various precursors, including ketones, acyl chlorides, and aromatic esters, to yield the corresponding deuterated alcohols with high levels of deuterium incorporation (>95%). mdpi.comthieme-connect.comacs.orgorganic-chemistry.org The SmI₂-D₂O protocol is distinguished by its operational simplicity, excellent functional group tolerance, and high chemoselectivity. mdpi.comnih.gov For example, the reduction of acyl chlorides is a four-electron transfer process that leads to α,α-dideuterio alcohols with ≥98% deuterium incorporation. mdpi.com

Table 3: Chemical Reductive Deuteration of Carbonyl Precursors

| Precursor | Reagents | Product Type | Deuterium Incorporation | Key Features | Citations |

| Ketones | SmI₂, D₂O, Et₃N | α,β-Deuterated Alcohols | High | One-pot sequential reaction with excellent regioselectivity. | acs.org |

| Acyl Chlorides | SmI₂, D₂O | α,α-Dideuterio Alcohols | ≥98% | High reactivity and functional group tolerance. | mdpi.comnih.gov |

| Aromatic Esters | SmI₂, D₂O, Et₃N | α,α-Dideuterio Benzyl Alcohols | >95% | First general method for this transformation; highly chemoselective. | thieme-connect.comorganic-chemistry.org |

The synthesis of 1,2-Propanediol-(OD)₂, where deuterium is specifically located on the oxygen atoms of the hydroxyl groups, is a straightforward process. The protons of hydroxyl groups are acidic and readily exchange with deuterium from a suitable source, most commonly D₂O.

This exchange can be accomplished by simply dissolving the protiated 1,2-propanediol in an excess of D₂O. The equilibrium of the exchange reaction heavily favors the formation of the O-deuterated species due to the large molar excess of D₂O. The exchange can be facilitated by the presence of a catalytic amount of acid or base, but it often proceeds to completion without a catalyst. After allowing sufficient time for the exchange, removal of the D₂O solvent, for instance by lyophilization or distillation, yields the 1,2-Propanediol-(OD)₂ product.

Furthermore, the chemical synthesis methods described in the previous section (2.2.1), which utilize D₂O as the deuterium source for the reduction of a carbonyl precursor, will inherently produce the hydroxyl-deuterated alcohol, 1,2-Propanediol-(OD)₂, if the reaction workup is performed under anhydrous conditions or with deuterated solvents. mdpi.comacs.org The D₂O present during the formation of the C-D bond also serves to deuterate the newly formed hydroxyl group. acs.org

Strategies for Perdeuteration and Backbone Deuteration

Perdeuteration, the substitution of all hydrogen atoms in a molecule with deuterium, and backbone deuteration, the selective substitution of deuterium on the carbon skeleton, are important techniques in isotopic labeling. ansto.gov.au These strategies are employed to create tracers for metabolic studies and to enhance signals in neutron scattering experiments. ansto.gov.auanr.fr

For diols like 1,2-propanediol, perdeuteration can be achieved through methods such as catalytic hydrogen-deuterium exchange reactions. This typically involves using a deuterium source, like deuterium gas (D2) or a deuterated solvent such as deuterium oxide (D2O), in the presence of a suitable catalyst. anr.fr The choice of catalyst and reaction conditions is critical to ensure high levels of deuterium incorporation. For instance, metal catalysts are often developed to facilitate regioselective hydrogen isotope exchange. anr.fr Some research has focused on the hydrogen-free synthesis of 1,2-propanediol from glycerol (B35011) using Cu-Mg-Al catalysts, which could potentially be adapted for deuteration by using a deuterated hydrogen donor. rsc.org

Backbone deuteration of propanediols can be approached through de novo synthesis, starting from deuterated precursors. nih.gov This allows for precise control over the location of the deuterium atoms. For example, the synthesis of 1,2-propanediol could potentially start from deuterated building blocks that are then assembled to form the final molecule with deuterium atoms specifically placed on the carbon backbone. Microbial and enzymatic methods also present a viable strategy for producing deuterated chiral building blocks, which can then be used in the synthesis of more complex molecules. researchgate.netresearchgate.netnih.gov Some studies have explored the use of microorganisms to produce deuterated compounds, which can offer high stereoselectivity. researchgate.netresearchgate.net

Assessment of Isotopic Purity and Deuterium Incorporation Efficiency

The accurate assessment of isotopic purity and the efficiency of deuterium incorporation are paramount to ensure the reliability of studies using deuterated compounds. researchgate.net Several analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the specific sites of deuteration within a molecule. google.com

¹H NMR: In proton NMR, the absence or reduction of signals at specific chemical shifts indicates the replacement of hydrogen with deuterium. acs.org This method is effective for determining the degree of deuteration at specific positions.

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a quantitative measure of deuterium incorporation at different sites. sigmaaldrich.com This technique is particularly useful for highly deuterated compounds. sigmaaldrich.com

¹³C NMR: Carbon-13 NMR can also be used to assess deuteration. The presence of deuterium atoms causes isotopic shifts in the ¹³C NMR spectrum, which can be used to quantify the degree of isotope labeling at neighboring carbon sites. researchgate.netnih.gov

| Carbon-13 NMR (¹³C NMR) | Deuterium-induced isotopic shifts provide information on deuteration at adjacent carbons. researchgate.netnih.gov | Isotope effects on chemical shifts need to be considered. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of this compound, offering non-destructive and highly detailed information about its molecular structure and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and is particularly adept at analyzing deuterated compounds. For this compound, both proton (¹H) and deuterium (²H or D) NMR are utilized.

In ¹H NMR spectroscopy, the absence or significant reduction of signals corresponding to the hydroxyl protons confirms successful deuteration. The remaining proton signals from the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups can be analyzed for their chemical shifts and coupling patterns to verify the backbone structure of the propanediol (B1597323) molecule. The integration of these signals allows for the quantification of any residual non-deuterated hydroxyl groups. A common technique involves adding a few drops of deuterium oxide (D₂O) to a sample, which causes the -OH peak to disappear due to chemical exchange, thus confirming its identity. libretexts.org

Deuterium NMR (²H NMR) provides direct evidence of deuteration. sigmaaldrich.com A peak in the ²H NMR spectrum confirms the presence of deuterium atoms and its chemical shift can indicate their chemical environment. sigmaaldrich.com This technique is highly effective for determining the deuterium enrichment at specific sites within the molecule. For highly deuterated compounds, where proton signals are weak, ²H NMR is an essential alternative for both structure verification and enrichment determination. sigmaaldrich.com The labile nature of the hydroxyl deuterons means they can be observed directly in non-protonated solvents, allowing for precise quantification. sigmaaldrich.com

Key Research Findings from NMR Spectroscopy:

| Parameter | Observation | Significance |

| ¹H NMR Signal of -OH | Absence or significant reduction | Confirms deuteration of hydroxyl groups |

| ²H NMR Signal | Presence of a peak corresponding to -OD | Direct detection and confirmation of deuterium incorporation |

| Integration of Residual ¹H -OH Signal | Quantifies the level of isotopic purity | Determines the percentage of deuteration |

| Chemical Shifts of Backbone Protons | Consistent with 1,2-propanediol structure | Verifies the molecular scaffold |

Mass Spectrometry (MS) for Isotopic Tracing and Quantification

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and for quantifying isotopically labeled molecules. For this compound, MS analysis provides definitive confirmation of deuterium incorporation by showing an increase in the molecular weight corresponding to the number of deuterium atoms added.

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) that is two mass units higher than that of its non-deuterated counterpart. High-resolution mass spectrometry can further distinguish between the deuterated and non-deuterated species with high accuracy. Stable heavy isotopes are frequently used as tracers in drug development, and MS is the primary tool for their quantification. medchemexpress.com

In metabolic studies, MS is used for isotopic tracing, where the fate of this compound can be followed in biological systems. By tracking the mass-shifted compound and its metabolites, researchers can elucidate metabolic pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov While this compound itself is not a radical, EPR becomes crucial when studying its reactions, particularly those involving radical intermediates.

In processes like oxidation or radiolysis, 1,2-propanediol can form radical species. By using spin trapping agents, which react with short-lived radicals to form more stable radical adducts, EPR can identify the structure of these transient intermediates. nih.gov The hyperfine splitting patterns in the EPR spectrum of the spin adduct are characteristic of the trapped radical, providing valuable information about the reaction mechanism. nih.gov The use of deuterated this compound can lead to changes in the hyperfine splitting constants compared to the non-deuterated compound, aiding in the assignment of the radical structure.

Molecular Rotational Resonance (MRR) Spectroscopy for Structural Elucidation

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that provides unambiguous structural information about molecules in the gas phase. spectroscopyonline.comtechnologynetworks.combrightspec.com It measures the rotational transitions of a molecule, which are exquisitely sensitive to its three-dimensional structure and mass distribution. brightspec.com

For this compound, MRR can definitively confirm the positions of the deuterium atoms. The substitution of hydrogen with deuterium at the hydroxyl groups causes a significant change in the molecule's moments of inertia, resulting in a distinct rotational spectrum compared to the non-deuterated isotopologue. This high specificity allows for the clear identification and structural elucidation of this compound, even in complex mixtures, without the need for chromatographic separation. spectroscopyonline.comtechnologynetworks.com Recent advancements have transformed MRR into a more routine analytical tool for unambiguous molecular identification. technologynetworks.com

Chromatographic Separation and Detection Methods for Deuterated Analogs

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Dilution Analysis and Trace Determinations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of a separation technique (GC) and a detection technique (MS). It is widely used for the analysis of volatile and semi-volatile compounds, including 1,2-propanediol and its deuterated analogs.

In a typical GC-MS analysis of 1,2-propanediol, the compound is often derivatized to increase its volatility and improve its chromatographic behavior. nih.gov For this compound, the same derivatization procedures can be applied. The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. oiv.intresearchgate.net The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information for identification and quantification. oiv.intresearchgate.net

Isotope Dilution Analysis (IDA) is a highly accurate quantification method that utilizes isotopically labeled standards. In this approach, a known amount of a deuterated internal standard, such as 1,2-propanediol-d6, is added to the sample containing the non-deuterated 1,2-propanediol to be quantified. The ratio of the analyte to the internal standard is then measured by GC-MS. This method corrects for losses during sample preparation and analysis, leading to highly precise and accurate results. agriculturejournals.cz The use of a deuterated internal standard is a key feature in many validated GC-MS methods for determining chloropropanols, which are structurally related to propanediols. researchgate.net

GC-MS is also highly sensitive, making it suitable for trace determinations of this compound in various matrices. The selectivity of the mass spectrometer, especially when operating in selected ion monitoring (SIM) mode, allows for the detection of the target analyte at very low concentrations, even in the presence of complex sample matrices. agriculturejournals.cz

GC-MS Method Parameters for Diol Analysis:

| Parameter | Typical Value/Condition | Reference |

| Column Type | Polar capillary column | oiv.int |

| Derivatizing Agent | Phenylboronic acid | nih.gov |

| Ionization Mode | Electron Ionization (EI) | hmdb.ca |

| Quantification Ion (m/z) | 45 (for 1,2-propanediol) | oiv.int |

| Internal Standard | Deuterated analog (e.g., 3-MCPD-d5) | agriculturejournals.cz |

High-Performance Liquid Chromatography (HPLC) in Metabolic Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of non-volatile compounds in complex biological matrices. Its application is critical in studying the metabolic fate of this compound, a deuterated isotopologue of propylene glycol. The metabolic conversion of 1,2-propanediol in biological systems proceeds through several enzymatic steps, yielding key intermediates of central metabolism. In many organisms, 1,2-propanediol is first oxidized to lactaldehyde, which can then be further oxidized to lactate (B86563) or reduced to propanol. researchgate.netasm.orgAlternatively, it can be converted to methylglyoxal, which is then metabolized to pyruvate (B1213749) or lactaldehyde. asm.orgresearchgate.netasm.org The analysis of these metabolic products is effectively achieved using HPLC. Given that 1,2-propanediol and its primary metabolites like lactate and pyruvate lack strong ultraviolet (UV) chromophores, conventional UV detection can be challenging. researchgate.netTo overcome this, a Refractive Index (RI) detector is often employed, as it is sensitive to changes in the bulk refractive index of the eluent as the analyte passes through the flow cell. coresta.orgAnother effective approach is the use of an Evaporative Light Scattering Detector (ELSD). sielc.comFor enhanced sensitivity and specificity, pre-column derivatization can be performed to attach a UV-active label to the analytes, allowing for their detection at low concentrations. researchgate.netnih.gov A typical HPLC method for separating these small, polar molecules involves a reversed-phase or an amino-based column. coresta.orgFor instance, an amino column with an isocratic mobile phase of acetonitrile (B52724) and water can effectively separate glycols and their acidic metabolites. coresta.orgThe deuterium labeling in this compound does not significantly alter its retention time compared to its non-labeled counterpart under standard HPLC conditions. However, the true power of this isotopic label is realized when HPLC is coupled with mass spectrometry (LC-MS). This hyphenated technique allows for the unequivocal identification of metabolites that originate specifically from the administered deuterated propanediol, by tracking the deuterium atoms through the metabolic pathway.

Table 1: Representative HPLC Separation of this compound and Potential Metabolites This table presents hypothetical data to illustrate the chromatographic separation.

| Compound | Retention Time (minutes) | Detector |

| This compound | 4.5 | RI |

| Lactate | 5.8 | RI |

| Pyruvate | 7.2 | RI |

| Acetol | 8.1 | RI |

Mechanistic Investigations Utilizing 1,2 Propanediol Od 2

Elucidation of Enzymatic Reaction Mechanisms

Deuterium (B1214612) labeling in substrates like 1,2-propanediol is fundamental to probing the intricate steps of enzyme-catalyzed reactions. By replacing hydrogen with deuterium, researchers can exploit the mass difference to detect bond-breaking and bond-forming events, identify transient intermediates, and determine the rate-limiting steps of a catalytic cycle.

The enzyme diol dehydratase, which catalyzes the conversion of 1,2-propanediol to propionaldehyde (B47417), operates through a radical-based mechanism. wikipedia.orgnih.gov The reaction is initiated by the homolytic cleavage of the coenzyme B12 (adenosylcobalamin) C-Co bond, generating a 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate. This creates a substrate-derived radical intermediate. nih.gov

The precise identity of this organic radical intermediate was a subject of significant investigation. Using electron paramagnetic resonance (EPR) spectroscopy and specifically labeled substrates, researchers were able to characterize this transient species. In a key study, various deuterated and ¹³C-labeled 1,2-propanediols were used as substrates for adenosylcobalamin-dependent diol dehydratase. nih.gov

When substrates deuterated at the C1 position were introduced, a significant narrowing of the EPR signal's line width was observed. nih.gov Conversely, labeling at the C2 position did not produce the same effect. This observation, combined with experiments using ¹³C-labeled substrates, definitively identified the intermediate as the 1,2-propanediol-1-yl radical —a C1-centered radical. nih.gov The use of 1,2-Propanediol-(OD)2 and other specifically deuterated isotopologues was critical in ruling out other potential radical intermediates and confirming the initial site of hydrogen abstraction.

Table 1: Use of Isotopically Labeled 1,2-Propanediol in Diol Dehydratase Mechanism Studies

| Labeled Substrate | Experimental Technique | Finding | Reference |

| [1-²H]-1,2-Propanediol | EPR Spectroscopy | Showed significant line width narrowing of the doublet signal. | nih.gov |

| [2-²H]-1,2-Propanediol | EPR Spectroscopy | Did not show the same narrowing effect as C1 labeling. | nih.gov |

| [1-¹³C]-1,2-Propanediol | EPR Spectroscopy | Caused a distinct change in hyperfine coupling. | nih.gov |

| Overall Conclusion | EPR Spectroscopy | The organic radical intermediate is the 1,2-propanediol-1-yl radical . | nih.gov |

Studying Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is a powerful method used to determine the rate-limiting steps in a reaction mechanism. core.ac.uk It compares the reaction rate of a molecule with that of its isotopically substituted counterpart. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. core.ac.uk

In the context of diol dehydratase, KIE studies using deuterated 1,2-propanediol were foundational in establishing the enzyme's mechanistic paradigm. nih.gov The reaction involves at least two steps where a hydrogen atom is transferred: first from the substrate to the adenosyl moiety of the coenzyme, and later from the coenzyme back to the product. nih.gov Early experiments using a mixture of tritiated 1,2-propanediol and unlabeled ethylene (B1197577) glycol demonstrated that the hydrogen transfer is an intermolecular process. nih.gov

Table 2: Interpreting Kinetic Isotope Effects in Enzymatic Reactions

| KIE Value (kH/kD) | Interpretation | Implication for Mechanism |

| ~1 | No primary KIE. | The C-H bond is not broken in the rate-limiting step. |

| 2-7 | Normal primary KIE. | The C-H bond is broken in the rate-limiting step. |

| >7 | Large primary KIE. | Often suggests quantum mechanical tunneling of hydrogen. |

Understanding Reaction Pathways in Chemical and Pyrolytic Processes (e.g., carbohydrate pyrolysis mechanisms)

Beyond enzymatic systems, this compound is valuable for deciphering complex reaction networks in chemical and pyrolytic processes. Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a key step in the conversion of biomass into biofuels and other chemicals. polimi.it Bio-oil produced from pyrolysis is a complex mixture, and understanding the secondary reactions of components like 1,2-propanediol is crucial for process optimization. rsc.org

The thermal decomposition of 1,2-propanediol can proceed through various pathways, including dehydration to form propionaldehyde or acetone, C-C bond scission, and C-O bond scission. rsc.org By using this compound, researchers can trace the fate of the hydroxyl deuterons. For example, if the product water (D₂O) is formed, it suggests a dehydration mechanism involving both hydroxyl groups. If, however, deuterium is incorporated into other organic products, it points towards intermolecular hydrogen transfer reactions. This labeling can distinguish between proposed mechanisms, such as a concerted water elimination versus a stepwise radical-mediated process, providing critical data for building accurate kinetic models of biomass pyrolysis and catalytic upgrading. rsc.orgwhiterose.ac.uk

Investigating Stereochemical Transformations and Enantioselectivity with Deuterium Labeling

Many enzymes exhibit a high degree of stereospecificity, meaning they selectively bind to and transform only one enantiomer of a chiral substrate. diva-portal.orgresearchgate.net Deuterium labeling is a classic and powerful technique for investigating the stereochemical course of such reactions. dokumen.pubnih.gov By replacing a hydrogen atom with a deuterium atom at a specific stereocenter, the three-dimensional path of that atom can be tracked throughout the reaction.

For instance, the enzyme FucO from Escherichia coli is highly stereospecific for the S-enantiomer of 1,2-propanediol. diva-portal.orgresearchgate.net While this compound labeling focuses on the hydroxyl groups, other deuterated isotopologues (e.g., at C1 or C2) are used to probe the stereochemistry of the C-H bond-breaking and bond-forming steps. This type of study reveals whether a reaction proceeds with inversion or retention of configuration at the reaction center.

A clear example of this methodology is seen in studies of Wacker-type oxidative cyclizations, where stereospecifically deuterated substrates were used to determine whether the key oxypalladation step proceeded via a syn or anti pathway. nih.gov Similarly, for an enzyme acting on 1,2-propanediol, using a stereospecifically deuterated substrate and analyzing the stereochemistry of the resulting product reveals intimate details of the enzyme's active site and its mechanism for controlling the three-dimensional structure of the product. This information is indispensable for understanding the origins of enantioselectivity and for the rational design of biocatalysts for specific chemical transformations.

Biological and Biochemical Research Applications of 1,2 Propanediol Od 2

Metabolic Pathway Elucidation and Flux Analysis

Stable isotope tracers are instrumental in the quantitative analysis of microbial metabolism, enabling the elucidation of pathways and the quantification of metabolic flux. The substitution of hydrogen with deuterium (B1214612) in molecules like 1,2-propanediol allows researchers to follow the flow of carbon and hydrogen atoms through central metabolic routes.

While direct studies utilizing 1,2-Propanediol-(OD)2 as a tracer in Escherichia coli, Klebsiella pneumoniae, and Lactobacillus reuteri are not extensively detailed in the provided search results, the metabolic pathways for 1,2-propanediol in these organisms are well-characterized, laying the groundwork for such tracer studies. Deuterated tracers are a powerful tool for analyzing microbial metabolism and quantifying metabolic flux.

Escherichia coli can produce 1,2-propanediol through several pathways, including the metabolism of deoxyhexose sugars like L-rhamnose. nih.govnih.gov The process involves the conversion of the sugar to L-rhamnulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The L-lactaldehyde is subsequently reduced to S-1,2-propanediol. researchgate.net E. coli can also be metabolically engineered to produce R-1,2-propanediol from glucose via the methylglyoxal pathway. nih.govnih.govasm.org In such engineered strains, DHAP is converted to methylglyoxal, which is then reduced to either lactaldehyde or acetol, and finally to 1,2-propanediol. asm.orgresearchgate.net Using this compound would enable researchers to trace the reverse reactions or its further metabolism, providing quantitative data on pathway efficiency and bottlenecks.

Klebsiella pneumoniae is known for its ability to metabolize glycerol (B35011) into valuable chemicals, including 1,2-propanediol. nih.govresearchgate.net It can utilize the methylglyoxal pathway for this conversion. nih.gov Dynamic flux balance analysis has been used to study and optimize metabolic pathways in K. pneumoniae, demonstrating the importance of understanding the flow of metabolites. nih.gov Introducing this compound could precisely map the flux through the oxidative and reductive branches of glycerol metabolism leading to or from 1,2-propanediol.

Lactobacillus reuteri utilizes 1,2-propanediol as a key metabolite in cross-feeding interactions within the gut microbiome. asm.orgnih.gov It metabolizes 1,2-propanediol to produce propanol and propionate. asm.org This metabolism is dependent on the pduCDE operon, which encodes a cobalamin-dependent diol/glycerol dehydratase. nih.gov Tracer studies with this compound would be invaluable in quantifying its consumption rate and its contribution to the production of short-chain fatty acids like propionate, which are crucial for gut health.

Cross-feeding of metabolites is a fundamental ecological process that shapes the structure and function of the gut microbiome. asm.org 1,2-propanediol is a significant intermediate in these trophic interactions, particularly from the fermentation of deoxyhexose sugars like fucose and rhamnose, which are derived from dietary fiber and host mucins. asm.orgnih.gov

Several commensal gut bacteria, including Bifidobacterium breve and Escherichia coli, produce 1,2-propanediol from the fermentation of fucose and rhamnose, respectively. asm.orgnih.gov Other bacteria, such as Lactobacillus reuteri and Eubacterium hallii, cannot utilize these deoxy sugars directly but can metabolize the 1,2-propanediol produced by their neighbors. asm.org This trophic interaction has been shown to be ecologically important for the fitness of bacterial symbionts in the vertebrate gut. asm.orgnih.gov

For instance, the growth of L. reuteri is enhanced when it utilizes the 1,2-propanediol produced by B. breve or E. coli. nih.gov Experiments using isogenic mutants have confirmed that this interaction is specifically dependent on the production and utilization of 1,2-propanediol. asm.orgnih.gov The use of this compound as a tracer in co-culture or gnotobiotic animal models would allow for precise tracking of the metabolite from the producer to the consumer, quantifying the efficiency of the transfer and its impact on the growth kinetics of the symbionts.

| Producer Organism | Substrate | Product | Consumer Organism | Final Metabolites |

|---|---|---|---|---|

| Bifidobacterium breve | Fucose | 1,2-Propanediol | Lactobacillus reuteri | Propanol, Propionate |

| Escherichia coli | Rhamnose | 1,2-Propanediol | Lactobacillus reuteri | Propanol, Propionate |

| Bifidobacterium species | Fucosylated HMOs | 1,2-Propanediol | Eubacterium hallii | Propionate |

Microbial biosynthesis of 1,2-propanediol occurs through three primary metabolic routes. researchgate.net The use of isotopically labeled substrates, including deuterated intermediates, is crucial for characterizing these pathways and understanding their regulation.

Deoxyhexose Pathway : This pathway is the natural route for the production of S-1,2-propanediol from 6-deoxyhexose sugars such as L-fucose and L-rhamnose. researchgate.netnih.gov In organisms like E. coli, the sugar is first isomerized and phosphorylated, then cleaved by an aldolase to form dihydroxyacetone phosphate (DHAP) and lactaldehyde. researchgate.net The lactaldehyde is then reduced to 1,2-propanediol by a propanediol (B1597323) oxidoreductase. researchgate.netresearchgate.net

Methylglyoxal Pathway : This pathway typically produces R-1,2-propanediol and can utilize common sugars like glucose. nih.govnih.gov The glycolysis intermediate DHAP is converted to the cytotoxic compound methylglyoxal by methylglyoxal synthase. nih.govresearchgate.netmdpi.com Methylglyoxal is then reduced in a two-step process, often via lactaldehyde or acetol, to form 1,2-propanediol. researchgate.netresearchgate.net This pathway has been engineered in various microbes, including E. coli and Klebsiella pneumoniae, for the biotechnological production of 1,2-propanediol. nih.govnih.gov

Lactate (B86563) Pathway : A more recently explored route involves the conversion of lactic acid to 1,2-propanediol. nih.gov This pathway can circumvent the formation of the toxic intermediate methylglyoxal. nih.gov An artificial pathway implemented in E. coli has demonstrated the stereospecific conversion of D- or L-lactic acid into R- or S-1,2-propanediol, respectively. nih.govresearchgate.net The process involves the activation of lactate to lactyl-CoA, followed by reduction to lactaldehyde and then to 1,2-propanediol.

| Pathway | Key Intermediate | Key Enzyme(s) | Typical Starting Substrate |

|---|---|---|---|

| Deoxyhexose | Lactaldehyde | Fuculose-1-phosphate aldolase, Propanediol oxidoreductase | Fucose, Rhamnose |

| Methylglyoxal | Methylglyoxal | Methylglyoxal synthase, Glycerol dehydrogenase | Glucose, Glycerol |

| Lactate | Lactaldehyde | CoA transferase, Aldehyde dehydrogenase, Alcohol dehydrogenase | Lactic acid |

Pharmacokinetic and Drug Metabolism Studies Using Deuterated Analogs

Deuteration of drug molecules is a strategy used in medicinal chemistry to improve their pharmacokinetic properties. nih.govresearchgate.net Replacing hydrogen with deuterium can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Deuterated compounds, including analogs like this compound, have several applications in ADME studies. researchgate.net They are frequently used as internal standards in mass spectrometry-based bioanalysis due to their chemical similarity to the parent compound but distinct mass. This allows for precise quantification of the non-deuterated drug in biological samples.

Furthermore, deuterated analogs are invaluable tools for elucidating metabolic pathways. researchgate.netresearchgate.net By observing the metabolic fate of a deuterated compound, researchers can identify sites of metabolism and characterize the metabolites formed. juniperpublishers.com This information is critical during drug development to understand how a drug is processed by the body and to identify any potentially reactive or toxic metabolites. researchgate.net

The replacement of a hydrogen atom with a deuterium atom at a metabolic "soft spot" can significantly increase the metabolic stability of a drug. nih.govjuniperpublishers.com This phenomenon is known as the deuterium kinetic isotope effect (KIE). cell.comwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore its cleavage, which is often the rate-limiting step in metabolic reactions catalyzed by enzymes like cytochrome P450s, is slower. plos.orgnih.gov

This slowing of metabolism can lead to several beneficial outcomes:

Increased Drug Stability and Half-Life : A lower rate of metabolic clearance results in a longer biological half-life and increased systemic exposure (AUC) of the drug. nih.govnih.gov This can potentially allow for lower or less frequent dosing. nih.gov

Reduced Formation of Toxic Metabolites : By slowing metabolism at a specific site, deuteration can reduce the formation of undesirable or toxic metabolites. researchgate.netjuniperpublishers.com This is sometimes referred to as "metabolic shunting," where metabolism is redirected towards safer pathways. nih.govjuniperpublishers.com

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies these benefits. Its deuteration leads to a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine, allowing for reduced dosing frequency. nih.govresearchgate.net This strategy of "deuterium switching" has become an important tool in drug discovery and development. nih.gov

Biosensor Development and Metabolic Engineering Applications

The strategic manipulation of microbial metabolic pathways has become a cornerstone of modern biotechnology, enabling the sustainable production of valuable chemicals. In this context, 1,2-propanediol has been a target for both enhanced biosynthesis and the development of regulatory tools. These advancements rely on the intricate design of biological systems, from transcription-factor-based sensors to the targeted optimization of entire metabolic networks.

Engineering 1,2-Propanediol-Responsive Transcription Factor-Based Biosensors (e.g., PocR)

Transcription factor (TF)-based biosensors are powerful tools in metabolic engineering, translating the concentration of a specific molecule into a measurable output, such as fluorescence. researchgate.net This enables high-throughput screening of microbial strains and dynamic control of metabolic pathways. researchgate.net The transcription factor PocR, originating from Salmonella typhimurium, has been identified as a natural sensor for 1,2-propanediol (1,2-PD). nih.govnih.govacs.org PocR is an AraC family transcription factor that activates the expression of operons involved in 1,2-PD degradation (the Pdu operon) and the biosynthesis of its cofactor, vitamin B12 (the Cob operon). nih.govacs.org

However, when the native PocR system is characterized heterologously in a common host like Escherichia coli, it exhibits significant limitations that hinder its practical application. nih.govnih.govacs.org These drawbacks primarily include a limited operational range and a low dynamic range, which are attributed to the leaky binding of PocR to its corresponding promoters even in the absence of the 1,2-PD inducer. nih.govnih.govacs.org

To overcome these issues, researchers have applied protein and promoter engineering strategies. researchgate.netnih.gov Through rational engineering supported by structural predictions, an improved variant named PocR-ARE (with mutations Q107A/S192R/A203E) was developed. researchgate.netnih.govnih.gov This engineered biosensor demonstrated vastly superior performance compared to its wild-type counterpart. The PocR-ARE variant exhibited a nearly 4-fold higher dynamic range and a 20-fold wider operational range, responding to 1,2-PD concentrations up to 20 mM. researchgate.netnih.govnih.gov Furthermore, the functionality of PocR was expanded by converting it from an activator to a repressor through promoter engineering, creating a versatile bifunctional regulation system induced by 1,2-PD. nih.govnih.govacs.org These engineered PocR variants represent a significant expansion of the biosensor toolbox for short-chain alcohols. nih.govacs.org

| Feature | Wild-Type PocR | Engineered PocR-ARE Variant |

| Origin | Salmonella typhimurium | Engineered from Wild-Type PocR |

| Dynamic Range | Limited | ~4-fold higher than Wild-Type |

| Activation Fold | Low | 6.7-fold |

| Operational Range | Narrow | 0–20 mM 1,2-PD (20-fold wider) |

| Functionality | Transcriptional Activator | Activator and engineered Repressor |

Optimizing Microbial Production of 1,2-Propanediol through Targeted Metabolic Engineering

Metabolic engineering offers a promising avenue for producing commodity chemicals like 1,2-propanediol from renewable feedstocks, such as glucose or glycerol, as an alternative to petroleum-based methods. asm.orgtandfonline.comasm.org Escherichia coli is a commonly used microbial host for this purpose due to its well-understood genetics and metabolism. asm.orgasm.orgnih.gov

Several strategies have been employed to engineer E. coli for the efficient production of (R)-1,2-propanediol. An early approach involved expressing an NADH-linked glycerol dehydrogenase gene (gldA from E. coli or dhaD from Klebsiella pneumoniae), which resulted in the production of approximately 0.25 g/L of 1,2-PD. asm.org Co-expression of the methylglyoxal synthase gene (mgsA) with gldA further improved the titer to 0.7 g/L. asm.orgasm.org This pathway involves the reduction of methylglyoxal to (R)-lactaldehyde, which is then reduced to (R)-1,2-PD by a native E. coli activity. asm.orgasm.org

To further enhance production, a complete heterologous pathway was constructed to convert the glycolytic intermediate dihydroxyacetone phosphate into 1,2-PD. researchgate.net This involved the co-expression of three key enzymes: methylglyoxal synthase (mgsA), glycerol dehydrogenase (gldA), and E. coli 1,2-propanediol oxidoreductase (fucO). researchgate.net By implementing this complete pathway and utilizing fed-batch fermentation, a final titer of 4.5 g/L of (R)-1,2-PD was achieved, with a yield of 0.19 g of 1,2-PD per gram of glucose consumed. researchgate.net

Another systematic engineering effort focused on optimizing the enzyme set, channeling carbon flux, increasing NADH availability, and improving anaerobic growth through cell adaptation. nih.govacs.org This multi-faceted approach successfully overcame the common issue of low yields at high titers, achieving a 1,2-propanediol production of 5.13 g/L with a high yield of 0.48 g/g of glucose in shake flask studies. nih.govacs.orgsemanticscholar.org

| Engineering Strategy in E. coli | Key Genes/Enzymes Expressed | Final Titer (g/L) | Yield (g/g glucose) |

| Glycerol Dehydrogenase Expression | gldA or dhaD | ~0.25 | Not Reported |

| Co-expression of MGS and GDH | mgsA, gldA | 0.7 | Not Reported |

| Complete Pathway with Fed-Batch Fermentation | mgsA, gldA, fucO | 4.5 | 0.19 |

| Systematic Optimization and Cell Adaptation | Optimal enzyme set (e.g., mgsA, gldA, fucO) | 5.13 | 0.48 |

Isotope Labeling for Mass Spectrometry Standards in Complex Biological Matrices

Accurate quantification of small molecules in complex biological samples, such as food products or wine, presents a significant analytical challenge. researchgate.netoiv.intoiv.int Matrix effects and analyte loss during sample preparation can lead to inaccurate measurements. Isotope dilution mass spectrometry is a powerful technique that overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard. researchgate.net

This compound is the deuterated form of 1,2-propanediol, where the hydrogen atoms of the two hydroxyl (-OH) groups are replaced with deuterium (D). This isotopic substitution makes the molecule heavier than its natural counterpart but does not alter its chemical properties. sigmaaldrich.com When used as an internal standard, a known amount of this compound is added to a sample at the beginning of the analytical procedure. researchgate.netoiv.int

Because the deuterated standard is chemically identical to the target analyte (1,2-propanediol), it behaves in the same manner during all subsequent steps, including extraction, derivatization, and chromatographic separation. researchgate.net Any loss of the target analyte during sample workup will be accompanied by a proportional loss of the internal standard.

During analysis by gas chromatography-mass spectrometry (GC-MS), the instrument can differentiate between the unlabeled analyte and the deuterated standard based on their mass-to-charge ratio (m/z). oiv.intresearchgate.net By comparing the signal intensity of the analyte to the known concentration of the internal standard, a precise and accurate quantification of the original amount of 1,2-propanediol in the sample can be calculated, effectively correcting for any procedural inconsistencies. researchgate.net This methodology has been successfully applied to determine the concentration of 1,2-propanediol in various wines. oiv.intnih.gov

Research on Environmental Fate and Transport of Deuterated Compounds

Tracing Chemical Pathways and Fate in Ecosystems

Isotopically labeled compounds like 1,2-Propanediol-(OD)2 are used to trace the intricate pathways chemicals take through ecosystems and to determine their ultimate fate. clearsynth.comsolubilityofthings.com Scientists can introduce a deuterated analog of a contaminant into a controlled environment, such as a soil microcosm or a water body, to track its journey. This allows for the detailed study of processes like biodegradation, photolysis, and sorption to soil or sediment. acs.org By monitoring the disappearance of the parent deuterated compound and the appearance of deuterated breakdown products (metabolites), researchers can map out degradation pathways and calculate reaction rates. researchgate.net

This technique, often called stable isotope tracing, provides clear insights into biogeochemical cycles and the persistence of pollutants. solubilityofthings.comcopernicus.org For example, a study might use this compound to understand how 1,2-Propanediol, a common industrial chemical, biodegrades in soil. nih.gov By comparing the degradation rate of the deuterated version to the non-deuterated one, researchers can confirm the biological nature of the degradation process.

The following table provides an illustrative example of data that could be generated from such a study, tracking the concentration of 1,2-Propanediol and its deuterated analog in a soil sample over time.

| Time (Days) | Concentration of 1,2-Propanediol (mg/kg) | Concentration of this compound (mg/kg) |

| 0 | 100 | 100 |

| 15 | 52 | 55 |

| 30 | 15 | 18 |

| 60 | 2 | 3 |

| 90 | <1 | <1 |

| This table is for illustrative purposes and does not represent data from a specific cited study. |

Monitoring Transport of Contaminants Using Deuterated Analogs

Deuterated analogs are highly effective for monitoring the physical transport of contaminants through environmental media, particularly in groundwater systems. usgs.govisowater.com These compounds are used in "tracer tests" to map the direction and velocity of contaminant plumes. researchgate.netepfl.ch In a typical tracer test, a solution containing a deuterated compound, such as this compound, and a conservative tracer like bromide is injected into an aquifer. researchgate.net

Groundwater samples are then collected over time from monitoring wells located at various distances from the injection point. The arrival time and concentration of the deuterated tracer at each well provide direct information on groundwater flow paths, velocity, and the extent of hydrodynamic dispersion. usgs.govresearchgate.net This data is critical for developing and calibrating accurate models of contaminant transport, which are used to predict the extent of contamination and design effective remediation strategies. researchgate.net Because the deuterated tracer behaves almost identically to the actual contaminant, it provides a much more realistic assessment of transport than generic tracers like dyes. researchgate.netepfl.ch

The data table below illustrates the type of results obtained from a groundwater tracer test using a deuterated analog.

| Monitoring Well ID | Distance from Injection (meters) | Time to First Detection (days) | Peak Tracer Concentration (µg/L) |

| MW-1 | 50 | 28 | 85 |

| MW-2 | 100 | 55 | 42 |

| MW-3 | 150 | 83 | 15 |

| MW-4 | 200 | 110 | 4 |

| This table is for illustrative purposes and does not represent data from a specific cited study. |

Future Directions and Emerging Research Avenues for 1,2 Propanediol Od 2

Integration with Multi-Omics Approaches for Comprehensive Systems-Level Understanding of Metabolic Roles

The integration of deuterated compounds like 1,2-Propanediol-(OD)2 with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to unravel complex biological systems. e-enm.orgnih.gov By tracing the metabolic fate of the deuterated label, researchers can gain a detailed, system-wide understanding of metabolic fluxes and pathway regulations. nih.govphysiology.org

Stable Isotope-Resolved Metabolomics (SIRM) is a key technique in this domain. nih.gov When a deuterated substrate such as this compound is introduced into a biological system, its conversion into downstream metabolites can be tracked using mass spectrometry or NMR. nih.gov This allows for the precise mapping of metabolic pathways and the identification of key enzymes and regulatory points. nih.govethz.ch

Multi-omics approaches provide a holistic view by correlating changes in the metabolome with alterations at the genetic and protein levels. nih.govphysiology.orgmaastrichtuniversity.nl For example, if the introduction of deuterated propanediol (B1597323) leads to the accumulation of a specific metabolite, transcriptomics and proteomics can be used to see if the genes and proteins of the enzymes in that pathway are up- or down-regulated. physiology.org This integrated analysis is crucial for understanding disease mechanisms and identifying new therapeutic targets. nih.govmaastrichtuniversity.nl The use of systems biology tools to create genome-scale metabolic models further enhances the interpretation of these complex datasets. e-enm.org

Exploration of Novel Applications in Biomedical Imaging and Diagnostics

Deuterium's unique properties make it an excellent probe for non-invasive biomedical imaging. Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that is gaining significant interest. bruker.comisotope.com DMI involves administering a deuterated substrate and using MR spectroscopy (MRS) to track its conversion into various metabolites in three dimensions. isotope.commdpi.com

Unlike methods that use radioactive tracers, DMI is non-invasive and does not involve ionizing radiation, making it safe for longitudinal studies to monitor disease progression or treatment response. nih.gov It can be performed on standard clinical MRI scanners with minor adjustments, such as tuning a radiofrequency coil to the deuterium frequency. nih.gov DMI has shown promise in oncology for visualizing tumor metabolism, such as the Warburg effect, by tracking the conversion of deuterated glucose to lactate (B86563). nih.govnih.govyoutube.com This can help in diagnosing malignancies and assessing early responses to anti-tumor therapies. nih.govnih.gov

Future applications could involve using this compound as a DMI probe to investigate specific metabolic pathways. Depending on how it is metabolized, it could provide insights into cellular energy, redox state, or detoxification pathways in various diseases, including neurological disorders and cancer. bruker.comismrm.org Researchers are also exploring the use of proton MRSI (¹H-MRSI) to detect deuterated compounds, which may offer higher sensitivity and chemical specificity than direct ²H-MRSI. umn.edu

Advancements in High-Throughput Screening Methods for Deuterated Compound Synthesis and Analysis

The growing interest in deuterated compounds for applications in drug discovery and materials science necessitates the development of high-throughput screening (HTS) methods. nih.govacs.org These methods are essential for rapidly synthesizing and analyzing large libraries of deuterated molecules to identify candidates with desired properties.

In drug discovery, HTS is used to screen millions of compounds for biological activity. sciex.com The integration of deuteration into early-stage drug discovery requires rapid analytical techniques to confirm the identity and purity of these compounds. nih.gov Acoustic Ejection Mass Spectrometry (AEMS) is one such technology that allows for the ultra-fast analysis of samples in 384- or 1536-well plates, with a sampling speed of up to one sample per second. sciex.com This enables quick confirmation of mass accuracy and isotopic labeling patterns. sciex.com

For synthesis, continuous-flow chemistry is emerging as a powerful tool for deuteration reactions. researchgate.net H-Cube® systems, for example, can use D₂O as a deuterium source to perform deuteration reactions in a continuous flow, allowing for efficient and scalable synthesis. researchgate.net Combining combinatorial chemistry with NMR-based screening is another HTS approach that can rapidly identify inhibitors of protein-protein interactions from libraries of compounds. nih.gov Such methods could be adapted to screen for the biological effects of deuterated molecules like this compound.

Table 2: High-Throughput Technologies for Deuterated Compound Research

| Technology | Application Area | Key Advantage | Relevance to this compound |

| Acoustic Ejection Mass Spectrometry (AEMS) | Analysis | Ultra-fast (up to 1 sample/sec) quality control of compound libraries. sciex.com | Rapidly verify the mass and isotopic purity of synthesized this compound samples. |

| Continuous-Flow Chemistry | Synthesis | Efficient, scalable, and safe synthesis of deuterated compounds using D₂O. researchgate.net | Automated and high-yield synthesis of this compound. |

| HTS by NMR | Screening | Rapidly and unambiguously identifies binding of small molecules from a library to a target protein. nih.gov | Screening for potential biological targets or interactions of this compound. |

| Multisegment Injection–Capillary Electrophoresis–Mass Spectrometry (MSI-CE-MS) | Analysis | High-throughput surveillance and confirmatory identification of multiple compounds. acs.org | Analysis of this compound and its metabolites in complex biological samples. |

Application of Computational Chemistry and Modeling for Predicting Deuterium Effects on Molecular Interactions and Reactivity

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the consequences of isotopic substitution. fugaku100kei.jp Replacing hydrogen with deuterium alters the zero-point energy of covalent bonds, which can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction changes. nih.govwikipedia.org

Theoretical calculations are increasingly used to predict these KIEs with high accuracy. wikipedia.org Methods like density functional theory (DFT) and ab initio calculations (e.g., MP2) can model the transition states of reactions and predict how deuteration will affect reaction rates. mdpi.com This is crucial for understanding enzyme mechanisms and for designing drugs with improved metabolic stability. nih.govmdpi.com

Beyond reaction kinetics, computational methods can predict how deuteration affects non-covalent interactions, such as hydrogen bonding. mdpi.com Multi-component quantum mechanics methods can analyze how replacing a proton with a deuteron (B1233211) in a hydrogen bond alters the interaction energy and geometry of a molecular complex. researchgate.net For instance, studies have shown that deuteration can shorten and strengthen the donor-deuterium bond, which can, in turn, affect the strength of hydrogen bonding interactions. mdpi.com Molecular dynamics simulations can further elucidate how these subtle changes impact the structure and dynamics of larger systems, such as a deuterated ligand binding to a protein. nih.gov These predictive capabilities can guide the synthesis of deuterated compounds like this compound for specific applications where modulating molecular interactions is desired.

Q & A

Q. How can researchers reconcile conflicting ecotoxicological data for 1,2-Propanediol-(OD)₂ in environmental fate studies?

- Methodological Answer :

- Standardize test organisms (e.g., Daphnia magna) and exposure conditions (pH, temperature) across studies.

- Use stable isotope tracing (e.g., ¹³C/²H) to distinguish parent compounds from degradation products in biodegradation assays .

- Apply quantitative structure-activity relationship (QSAR) models to predict toxicity profiles for deuterated vs. non-deuterated forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.